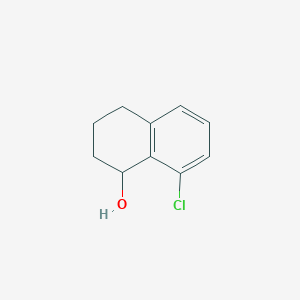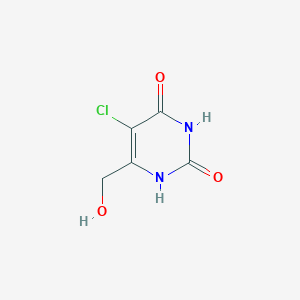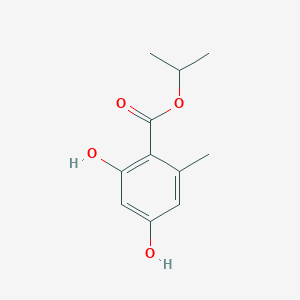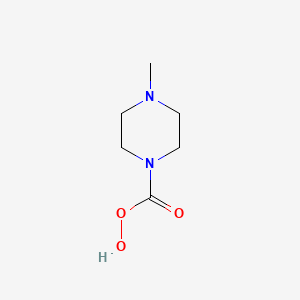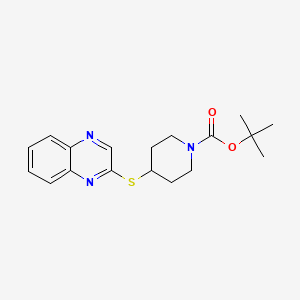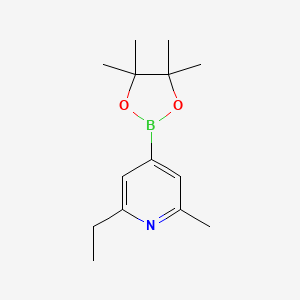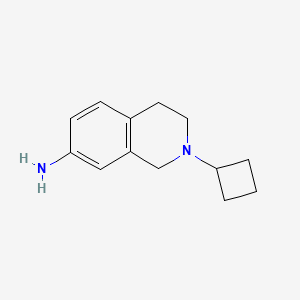
2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies are likely to be applied to optimize the yield and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of pathogen growth or protection of neuronal cells from damage .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the cyclobutyl group.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its antineuroinflammatory properties.
Uniqueness
The presence of the cyclobutyl group in 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine distinguishes it from other tetrahydroisoquinoline derivatives. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C13H18N2/c14-12-5-4-10-6-7-15(9-11(10)8-12)13-2-1-3-13/h4-5,8,13H,1-3,6-7,9,14H2 |
InChIキー |
JHRQEQSMYAABES-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2CCC3=C(C2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


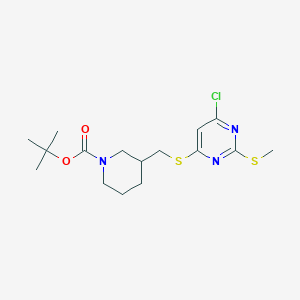

![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
